molecular formula C₁₆H₂₃NO₄ B1146748 (S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester CAS No. 103733-31-9

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic tert butyl ester

Cat. No. B1146748
CAS RN: 103733-31-9
M. Wt: 293.36
InChI Key:
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Description

Synthesis Analysis

The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through dynamic kinetic resolution, utilizing CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, yielding products with high enantiopurity (92–93% ee) in good yields (85–92%) (Paál et al., 2008). An improved synthesis method involving a modified Pictet-Spengler reaction produced the product with a 7% racemization or less and an enantiomeric excess improved to 99.4% via recrystallization (Liu et al., 2008).

Molecular Structure Analysis

The absolute configurations of optical antipodes of 6,7-dimethoxy-4- phenyl-1,2,3,4-tetrahydroisoquinoline were determined through X-ray diffractometric analysis, allowing for the assignment of the antipodes as the (+)-(4R)-3 and (-)-(4S)-3 enantiomers (Mondeshka et al., 1992).

Chemical Reactions and Properties

1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, proceeding chemoselectively in high yield under mild conditions (Ouchi et al., 2002).

Scientific Research Applications

Synthesis and Enantioselectivity

Directed enantioselective synthesis of isoquinoline derivatives, including the (S)- and (R)-enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been achieved through dynamic kinetic resolution. This process involves CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, yielding products with high enantiopurity and good yields (Paál et al., 2008). Additionally, the versatile synthesis of isoquinolines via Pd-catalyzed oxidative carbonylation demonstrates the compound's utility in generating diverse isoquinoline and isochromene derivatives (Gabriele et al., 2011).

Anticancer Potential

Significant research has focused on the anticancer potential of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid derivatives. For instance, one study revealed the antiproliferative action of these derivatives in diethylnitrosamine-induced hepatocarcinogenic rats, demonstrating a protective action on liver tissue and potential for future anticancer therapy (Kumar et al., 2017). Another study highlighted its efficacy in attenuating colon carcinogenesis through the blockade of IL-6 mediated signals, offering a promising approach for colorectal cancer (CRC) treatment (Mishra et al., 2018).

Biological Activities

Research also delves into the biological activities of isoquinoline derivatives, including their analgesic, anti-inflammatory, and local anesthetic properties. For example, one study found that certain isoquinoline derivatives display significant anticonvulsant activity in animal models, contributing to the understanding of their pharmacological effects (Gitto et al., 2010). Another investigation evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of synthesized isoquinoline derivatives, revealing their potential as promising drug candidates with lower toxicity and higher therapeutic margins (Azamatov et al., 2023).

Mechanism of Action

The mechanism of action for the reactions involving this compound can be explained through various processes. For instance, in the Steglich Esterification, DCC (dicyclohexylcarbodiimide) and the carboxylic acid form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may then add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Future Directions

The future directions in the research and application of this compound could involve the development of safer and more efficient methods for its synthesis and deprotection . There is also potential for exploring its use in the synthesis of complex molecules .

properties

IUPAC Name

tert-butyl (3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)12-6-10-7-13(19-4)14(20-5)8-11(10)9-17-12/h7-8,12,17H,6,9H2,1-5H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPJLGNGNOQHCF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC(=C(C=C2CN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2=CC(=C(C=C2CN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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